molecular formula C13H22BrNO3 B3060009 N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide CAS No. 1609400-27-2

N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide

Cat. No.: B3060009
CAS No.: 1609400-27-2
M. Wt: 320.22
InChI Key: YYOAVSKSYFOKCQ-UHFFFAOYSA-N
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Description

N-(2,4,5-Trimethoxybenzyl)-2-propanamine hydrobromide (CAS: 1609400-27-2) is a hydrobromide salt featuring a 2,4,5-trimethoxybenzyl group attached to a 2-propanamine backbone. Its molecular formula is C₁₃H₂₂BrNO₃, with a molecular weight of 320.22 g/mol . The compound is primarily utilized as a chemical intermediate in research and synthesis, emphasizing strict safety protocols during handling, including protective gear and specialized waste disposal .

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.BrH/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;/h6-7,9,14H,8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOAVSKSYFOKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1OC)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-27-2
Record name Benzenemethanamine, 2,4,5-trimethoxy-N-(1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and 2-propanamine.

    Condensation Reaction: The aldehyde group of 2,4,5-trimethoxybenzaldehyde reacts with the amine group of 2-propanamine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Salt Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethoxybenzyl Derivatives

Compounds containing trimethoxybenzyl moieties are often explored for their pharmacological and synthetic utility. Key comparisons include:

Compound Name Molecular Formula Key Features Biological/Functional Relevance Reference
N-(2,4,5-Trimethoxybenzyl)-2-propanamine HBr C₁₃H₂₂BrNO₃ 2,4,5-Trimethoxy substitution; hydrobromide salt Research intermediate, structural motif
N-(3,4,5-Trimethoxybenzyl)-1-adamantanamine C₂₀H₂₉NO₃ 3,4,5-Trimethoxy substitution; adamantanamine backbone Potential dopaminergic activity
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide C₁₇H₁₇NO₆ 3,4,5-Trimethoxybenzamide; salicylamide hybrid Anticancer and enzyme inhibition studies
  • Substitution Pattern : The position of methoxy groups (2,4,5 vs. 3,4,5) influences electronic and steric properties. For example, 3,4,5-trimethoxybenzyl derivatives (e.g., and ) are common in kinase inhibitors due to enhanced π-π stacking with aromatic enzyme pockets, whereas 2,4,5-substitution may alter solubility and binding kinetics .

Hydrobromide Salts with Bioactive Amines

Hydrobromide salts are frequently employed to improve stability and solubility. Notable analogs:

Compound Name Molecular Formula Pharmacological Activity Efficacy vs. Reference Drugs Reference
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine HBr C₁₅H₁₉BrN₄OS Cardioprotective (reduces hypoxic muscle contraction) Superior to Levocarnitine
N-(2,4,5-Trimethoxybenzyl)-2-propanamine HBr C₁₃H₂₂BrNO₃ Research intermediate; uncharacterized bioactivity N/A
  • Structural Complexity : The cardioprotective compound’s thiazole and azepine rings enable multi-target interactions, contrasting with the simpler propanamine backbone of the target compound .

Propanamine/Isopropylamine Derivatives

Propanamine-based compounds vary widely in application:

Compound Name Molecular Formula Application Key Functional Groups Reference
Glyphosate isopropylamine salt C₃H₈NO₅P·C₃H₉N Herbicide (broad-spectrum) Phosphonomethyl glycine salt
Diisopropylaminoethyl chloride C₈H₁₇ClN Chemical precursor Chloroethylamine
N-(2,4,5-Trimethoxybenzyl)-2-propanamine HBr C₁₃H₂₂BrNO₃ Research intermediate Trimethoxybenzyl-propanamine
  • Functional Group Impact: Glyphosate’s phosphonomethyl group confers herbicidal activity via shikimate pathway inhibition, whereas the trimethoxybenzyl group in the target compound may facilitate aromatic interactions in receptor-binding assays .
  • Industrial vs. Research Use: Diisopropylaminoethyl chloride () is a precursor for surfactants or pharmaceuticals, contrasting with the target compound’s niche research applications .

Biological Activity

N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C${13}$H${21}$BrN O$_{3}$
  • Molecular Weight : Approximately 320.23 g/mol

The presence of three methoxy groups contributes to its lipophilicity, which may enhance its interaction with biological targets.

This compound exhibits several mechanisms of action:

  • Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, impacting metabolic pathways critical for cell function.
  • Signal Transduction Modulation : The compound can affect signal transduction pathways associated with growth factors and other signaling molecules.

Biological Activities

Research indicates that this compound has potential effects in several areas:

  • Antiparasitic Activity : Preliminary studies suggest it may exhibit antiparasitic properties, although specific EC50 values need further investigation.
  • Neuroprotective Effects : Investigations into its effects on mood disorders and neurodegenerative diseases have shown promise in preclinical models.
  • Cytotoxicity : The compound's cytotoxic effects have been studied using various cell lines, including HepG2 cells. Results indicate varying degrees of inhibition depending on concentration .

Case Studies and Experimental Data

  • Cytotoxicity Assays :
    • In vitro studies monitored cytotoxicity against HepG2 cell lines using Cell TitreGlo as a metabolic marker.
    • Results indicated an EC50 value of approximately 0.14 μM for related compounds in similar structural classes .
  • Antiparasitic Activity :
    • Research exploring structure-activity relationships (SAR) showed that modifications to the molecular structure significantly impacted biological activity. For instance, removing certain substituents led to a marked decrease in antiparasitic efficacy (EC50 > 10 μM) .
  • Pharmacological Applications :
    • The compound has been explored for its potential therapeutic applications in drug development, particularly for mood disorders and neurodegenerative conditions.

Data Table: Summary of Biological Activity

Activity TypeExperimental ModelEC50 Value (μM)Reference
CytotoxicityHepG2 cell line0.14
AntiparasiticP. falciparum>10
NeuroprotectivePreclinical modelsNot specified

Chemical Reactions Analysis

Amine Functionalization

The secondary amine undergoes nucleophilic reactions, including:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic media produces tertiary amines:
R2NH+R XR3N+HX\text{R}_2\text{NH}+\text{R X}\rightarrow \text{R}_3\text{N}+\text{HX}

SubstrateConditionsProduct PuritySource
Methyl iodideK₂CO₃, DMF, 60°C, 6 h89%

Acylation

Acetyl chloride in dichloromethane yields the corresponding amide:

ReagentConditionsYieldSource
Acetyl chlorideEt₃N, DCM, 0°C → rt, 2 h78%

Aromatic Ring Modifications

The 2,4,5-trimethoxybenzyl group participates in electrophilic substitution, though steric hindrance limits reactivity:

Demethylation

Controlled demethylation with BBr₃ selectively removes methoxy groups:

ReagentConditionsSelectivitySource
BBr₃DCM, −78°C, 1 h4-O-demethylation

Nitration

Nitration under mild conditions introduces nitro groups at the para position relative to methoxy substituents:

ConditionsProductYieldSource
HNO₃, H₂SO₄, 0°C, 30 min3-Nitro-2,4,5-trimethoxy52%

Oxidation Reactions

The propanamine chain oxidizes to ketones under strong oxidizing conditions:

ReagentConditionsProductYieldSource
KMnO₄, H₂SO₄80°C, 4 h2-Propanone derivative63%

Stability and Degradation

Critical stability data under varying conditions:

ConditionObservationSource
Aqueous HBr (pH <2)Stable for >6 months at 4°C
Alkaline mediaRapid decomposition (t₁/₂ = 2 h, pH 9)
UV light (254 nm)Photodegradation (30% loss in 24 h)

Mechanistic Insights

  • Reductive Amination : Proceeds via Schiff base intermediate stabilized by the electron-donating methoxy groups .

  • Demethylation : Boron tribromide coordinates with methoxy oxygen, facilitating cleavage .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and hydrogen/carbon environments. For example, aromatic protons in the trimethoxybenzyl group resonate at δ ~6.9–7.2 ppm, while methoxy groups appear as singlets near δ ~3.8 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC, with >95% purity thresholds common in pharmacological studies .
  • X-ray Crystallography: For crystalline derivatives, unit cell parameters (e.g., a = 10.9137 Å, α = 64.933°) and space group assignments (e.g., triclinic P1) provide definitive structural confirmation .

How can researchers optimize reaction conditions to improve synthesis efficiency?

Advanced
Key variables include:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for brominated precursors, as seen in 76% yields for benzamide derivatives .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of trimethoxybenzyl intermediates.
  • Temperature Control: Reactions under reflux (e.g., 80°C in THF) minimize side products .
  • Purification: Gradient elution in preparative HPLC (e.g., hexane/ethyl acetate) resolves closely eluting impurities .

What strategies resolve contradictory biological activity data across different studies?

Advanced
Contradictions (e.g., cardioprotective efficacy vs. null results) may arise from:

  • Model Specificity: Hypoxia-induced smooth muscle contraction assays (e.g., ) may not replicate in vivo ischemic conditions .
  • Concentration Ranges: Dose-response curves should span sub-nanomolar to millimolar ranges to identify therapeutic windows.
  • Control Standardization: Reference compounds (e.g., Mildronate, Levocarnitine) must be tested in parallel to normalize inter-study variability .

How do structural modifications influence pharmacological activity?

Q. Advanced

  • Methoxy Positioning: 3,4,5-Trimethoxy substitution on the benzyl group enhances COX-2 selectivity by occupying hydrophobic pockets in the enzyme’s active site .
  • Hydrobromide Salt Formation: Improves solubility and bioavailability compared to freebase analogues, critical for in vivo assays .
  • Heterocyclic Additions: Thiazole or pyrimidine moieties (e.g., in ) modulate binding affinity via π-π stacking interactions with target proteins .

What in silico methods predict binding affinity and selectivity?

Q. Advanced

  • Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. For example, trimethoxybenzyl derivatives show high docking scores (-9.2 kcal/mol) in COX-2’s catalytic domain .
  • Quantitative Structure-Activity Relationship (QSAR): Regression models correlate logP values (<3.0) with improved membrane permeability for CNS-targeted compounds .
  • Molecular Dynamics (MD): Simulations (e.g., 100 ns trajectories) assess stability of ligand-protein complexes under physiological conditions .

What are the key considerations in designing in vitro assays for evaluating bioactivity?

Q. Basic

  • Cell Line Selection: Primary cardiomyocytes or H9c2 cells are standard for cardioprotective studies .
  • Hypoxia Induction: Oxygen-glucose deprivation (OGD) models simulate ischemic conditions, with lactate dehydrogenase (LDH) release as a cytotoxicity marker .
  • Positive Controls: Include reference drugs (e.g., Levocarnitine) at EC₅₀ concentrations to validate assay sensitivity .

How is X-ray crystallography applied in structural analysis?

Q. Advanced

  • Crystal Growth: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals (e.g., 0.48 × 0.44 × 0.42 mm) .
  • Data Collection: MoKα radiation (λ = 0.71073 Å) resolves atomic positions with R-factor <0.05 .
  • Density Functional Theory (DFT): Validates crystallographic data by comparing calculated and observed bond lengths (e.g., C–O = 1.36 Å vs. 1.34 Å) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2,4,5-trimethoxybenzyl)-2-propanamine hydrobromide

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